3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile
Description
Properties
CAS No. |
95529-19-4 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h4,12H,2-3H2,1H3 |
InChI Key |
VHCMINBGKYEHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCC(=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Key Points on Cyclohexa-1,3-diene Preparation:
- Starting Materials: Cyclohexanediols or cyclohexenols substituted appropriately.
- Elimination Mechanisms: 1,2- and 1,4-eliminations leading to diene formation.
- Isomerization Risks: High temperatures (above 250 °C) can cause hydrogen or substituent shifts, resulting in isomer mixtures.
- Polymerization Risks: Lewis acids and strong bases can induce polymerization, requiring controlled conditions.
- Oxidation Sensitivity: Cyclohexa-1,3-dienes are prone to oxidation and aromatization, especially under light and oxygen exposure.
Specific Preparation Methods for 3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile
While direct literature on the exact preparation of this compound is limited, related synthetic approaches and methodologies for functionalized cyclohexa-1,3-dienes and related phenolic cyclohexadienes provide insight into plausible and effective preparation strategies.
Iron-Mediated Addition to Cyclohexadienyl Complexes
A notable method involves the use of cationic cyclohexadienyl iron carbonyl complexes as key intermediates. Phenolic nucleophiles can be added selectively to these complexes to introduce hydroxy and other substituents on the cyclohexadiene ring under mild, green conditions.
- Reaction Conditions: Ambient temperature, aqueous or ethanol solvents, catalytic acid or base additives to control C- versus O-addition.
- Selectivity: Controlled by stoichiometry and reaction medium; O-addition favored with base in aprotic solvents, C-addition favored under acidic conditions.
- Yield: High yields reported (up to 89%) for C-addition products.
This method is adaptable for introducing hydroxy groups and other substituents onto the cyclohexadiene framework, which can be further functionalized to install acetyl and nitrile groups.
Functional Group Transformations on Substituted Cyclohexadienes
- Acetylation: Introduction of the acetyl group at the 3-position can be achieved via Friedel-Crafts acylation or related electrophilic substitution on the cyclohexadiene ring, carefully controlled to avoid overreaction or rearrangement.
- Cyanation: The nitrile group at the 1-position can be installed via nucleophilic substitution or by using cyano-substituted precursors in the synthetic route.
Reduction and Hydroxylation of Cyano-Substituted Precursors
Methods developed for hydroxymethyl-substituted phenylalanines involve reduction and hydroxylation of cyano-substituted benzylidene hydantoins, followed by enzymatic treatment to yield hydroxylated products. Analogous strategies could be adapted for preparing this compound by:
- Starting from cyano-substituted cyclohexadiene derivatives.
- Applying selective reduction and hydroxylation steps.
- Using enzymatic or chemical methods to achieve stereoselective hydroxylation.
Data Table: Summary of Preparation Methods and Conditions
Analysis and Recommendations
- Selectivity and Yield: The iron-mediated addition method offers high selectivity and yield under mild conditions, making it suitable for preparing hydroxylated cyclohexadienes like this compound.
- Functional Group Compatibility: The method allows for subsequent functionalization such as acetylation and cyanation, which are essential for the target compound.
- Scalability: Reduction and hydroxylation of cyano-substituted precursors provide a scalable route with enzymatic steps enhancing stereoselectivity.
- Isomer Control: Elimination methods require careful optimization to avoid isomer mixtures and polymerization, which can complicate purification.
- Environmental Impact: Catalytic and enzymatic methods improve atom economy and reduce hazardous reagent use, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-oxocyclohexa-1,3-diene-1-carbonitrile.
Reduction: Formation of 3-acetyl-4-hydroxycyclohexa-1,3-diene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that certain synthesized compounds based on this structure demonstrate potent activity against various cancer cell lines, including breast and prostate cancer cells. The presence of specific functional groups appears to enhance their efficacy, suggesting a structure-activity relationship that warrants further investigation .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of compounds derived from this compound. These compounds are believed to mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agrochemical Applications
Pesticide Development
The compound has been investigated for its potential use in developing new pesticides. Its structural characteristics may contribute to the synthesis of novel agrochemicals with improved efficacy against pests while minimizing environmental impact. Research has focused on optimizing formulations that enhance bioavailability and reduce toxicity to non-target organisms .
Material Science
Polymer Synthesis
In material science, this compound serves as a precursor for synthesizing various polymers and copolymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Studies suggest that such materials could be beneficial in applications ranging from packaging to construction materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. For example, the hydroxyl group can form hydrogen bonds, while the nitrile group can engage in nucleophilic addition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
(a) Chromene-3-carbonitrile Derivatives
Compounds such as 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) and 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) () share the nitrile and hydroxyl functional groups with the target compound. However, their benzopyran core introduces aromaticity and planarity, contrasting with the non-aromatic cyclohexadiene system of 3-acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile.
Key Differences :
- The aromatic chromene system in 1E and 1L enhances stability and facilitates π-π stacking interactions, unlike the non-aromatic cyclohexadiene.
- The amino group in chromene derivatives (1E, 1L) introduces additional hydrogen-bonding capacity, which is absent in the target compound.
(b) 4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone)
This class of compounds () features a ketone group at position 4 and a nitrile at position 3. While structurally distinct, their reactivity profiles—such as susceptibility to nucleophilic attack at the nitrile group—are relevant for comparison.
Key Insight: The cyclohexadiene system in the target compound offers superior dienophile reactivity compared to aromatic chromones, enabling applications in cycloaddition chemistry.
Physicochemical Properties
- Melting Points : Chromene derivatives (e.g., 1E: 223–227°C ) exhibit higher melting points than hypothesized for this compound due to aromatic stabilization and intermolecular hydrogen bonding.
Biological Activity
3-Acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile (CAS No. 95529-19-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The compound has the molecular formula and a molar mass of approximately 163.17 g/mol. Its structure features a cyclohexadiene ring with an acetyl and hydroxyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molar Mass | 163.17 g/mol |
| CAS Number | 95529-19-4 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antimicrobial effects, this compound demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Antioxidant Properties
The antioxidant potential of this compound was assessed through various assays, including DPPH radical scavenging and ABTS radical cation decolorization tests. Results indicated that it possesses a strong ability to neutralize free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
Cytotoxicity and Apoptosis Induction
A significant area of investigation is the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that this compound induces apoptosis in several cancer cell lines, including A431 human epidermoid carcinoma cells. Flow cytometric analyses revealed that the compound triggers apoptotic pathways in a dose-dependent manner.
Study on Antimicrobial Activity
In a comparative study involving multiple compounds derived from natural sources, this compound was found to be among the most effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Study on Antioxidant Activity
An investigation into the antioxidant properties revealed that this compound exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid. The results suggest that its unique chemical structure may enhance its ability to donate electrons and neutralize free radicals .
Cytotoxicity Assessment
In a study focusing on cancer therapeutics, this compound was tested against various cancer cell lines using the MTT assay. The IC50 values indicated significant cytotoxicity, with values ranging from 15 µM to 25 µM across different cell types. This suggests its potential application in cancer treatment protocols .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and scavenge free radicals.
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-acetyl-4-hydroxycyclohexa-1,3-diene-1-carbonitrile, and what analytical methods validate its purity?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, cyclization, or functional group transformations. For example, analogous carbonitriles are synthesized using ethanol/water solvent systems under controlled temperatures (60–80°C) with catalysts like piperidine . Purity is validated via HPLC (>95% purity threshold) and spectroscopic techniques (e.g., H/C NMR, FTIR). Key IR peaks for nitrile (C≡N) appear at ~2180–2200 cm, while hydroxyl (O–H) stretches occur at 3200–3400 cm .
Q. How can researchers computationally model the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended for calculating electronic properties. Basis sets like 6-311++G(d,p) are used to optimize geometry and predict HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Studies show that inclusion of exact exchange improves thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : NMR (H, C, DEPT-135) resolves substituent positions and stereochemistry. For example, H NMR of analogous cyclohexene-carbonitriles shows characteristic vinyl proton signals at δ 5.5–6.5 ppm. X-ray crystallography provides absolute configuration confirmation, with bond angles (e.g., C–C≡N ~175°) and torsion angles refining 3D structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. Key variables include solvent polarity (e.g., ethanol/water mixtures improve solubility ), temperature (40–80°C for kinetic control), and catalyst loading (e.g., 5–10 mol% piperidine). Reaction monitoring via TLC or in situ FTIR identifies intermediates. For example, reducing reaction time from 24h to 12h in analogous syntheses decreased epimerization by 15% .
Q. How can contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Use 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximities. For unresolved cases, variable-temperature NMR (VT-NMR) or X-ray diffraction clarifies conformational flexibility. For example, VT-NMR of similar dihydroquinoline-carbonitriles revealed rotameric equilibria above 25°C .
Q. What mechanistic insights guide the regioselective functionalization of the cyclohexadiene core?
- Methodological Answer : DFT-based mechanistic studies reveal that acetyl and hydroxyl groups direct electrophilic attacks via resonance stabilization. For instance, hydroxyl groups enhance electron density at adjacent carbons, favoring nitrile addition at position 1. Kinetic isotope effect (KIE) studies and Hammett plots further validate substituent effects on reaction rates .
Q. How do steric and electronic factors influence the compound’s reactivity in multicomponent reactions?
- Methodological Answer : Steric hindrance from the acetyl group limits nucleophilic attack at position 3, while the nitrile’s electron-withdrawing nature polarizes the cyclohexadiene ring. Solvent dielectric constants (e.g., DMF vs. THF) modulate transition-state stabilization. For example, in water-mediated syntheses, hydrophobic packing effects accelerate cyclization by 20% compared to aprotic solvents .
Q. What strategies are employed to correlate crystallographic data with computational predictions?
- Methodological Answer : Overlay experimental X-ray structures (e.g., C–C bond lengths ±0.02 Å) with DFT-optimized geometries to assess model accuracy. Discrepancies >0.05 Å may indicate inadequate dispersion corrections in DFT. For example, B3LYP-D3(BJ) reduces errors in van der Waals interactions by 30% compared to standard B3LYP .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., NMR vs. XRD) using complementary techniques like mass spectrometry (HRMS) or polarimetry.
- Experimental Design : Prioritize reproducibility by documenting solvent purity (±0.5% HPLC grade), inert atmosphere conditions (Ar/N), and reaction scales (<5 mmol for exploratory studies).
- Advanced Modeling : Use QM/MM hybrid methods for large systems (e.g., enzyme-bound intermediates) to balance accuracy and computational cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
